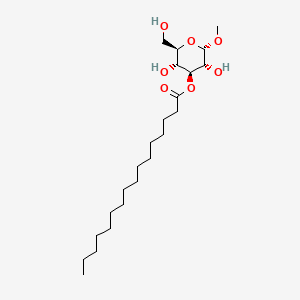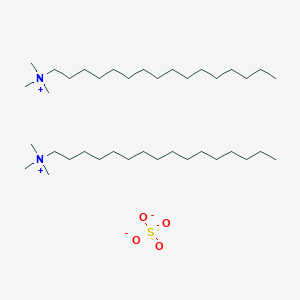
hexadecyl(trimethyl)azanium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl(trimethyl)azanium;sulfate, also known as cetyltrimethylammonium sulfate, is a quaternary ammonium compound. It is widely used as a surfactant due to its ability to lower the surface tension of liquids. This compound is commonly found in various industrial and household products, including shampoos, conditioners, and other personal care items.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl(trimethyl)azanium;sulfate can be synthesized through the reaction of hexadecylamine with trimethylamine, followed by the addition of sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl(trimethyl)azanium;sulfate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ammonium compounds.
Scientific Research Applications
Hexadecyl(trimethyl)azanium;sulfate has numerous applications in scientific research, including:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: This compound is employed in cell lysis buffers for the extraction of DNA and proteins from biological samples.
Medicine: this compound is used in the formulation of antiseptic and antimicrobial agents.
Industry: It is a key ingredient in the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of hexadecyl(trimethyl)azanium;sulfate involves its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This property makes it an effective antimicrobial agent.
Comparison with Similar Compounds
Hexadecyl(trimethyl)azanium;sulfate can be compared with other quaternary ammonium compounds such as:
Cetrimonium bromide: Similar in structure but contains a bromide ion instead of a sulfate ion.
Cetrimonium chloride: Contains a chloride ion and is commonly used in hair conditioners and shampoos.
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
This compound is unique due to its sulfate ion, which imparts different solubility and reactivity characteristics compared to its bromide and chloride counterparts .
Properties
CAS No. |
67355-36-6 |
|---|---|
Molecular Formula |
C38H84N2O4S |
Molecular Weight |
665.2 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium;sulfate |
InChI |
InChI=1S/2C19H42N.H2O4S/c2*1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h2*5-19H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
OHYHWAITIOIHFP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CCCCCCCCCCCCCCCC[N+](C)(C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


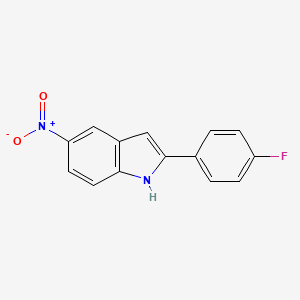
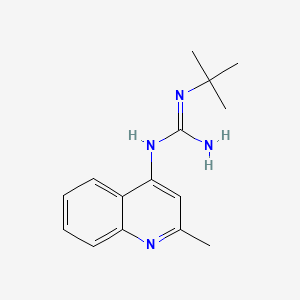
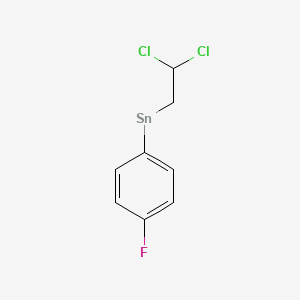
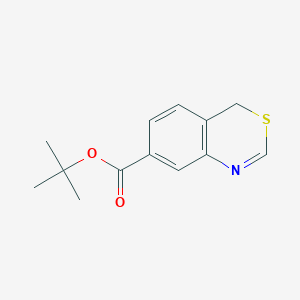
![[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane](/img/structure/B14475270.png)
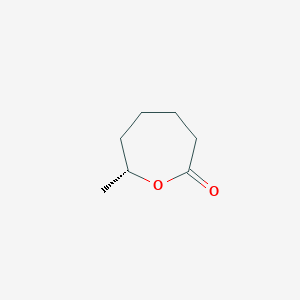
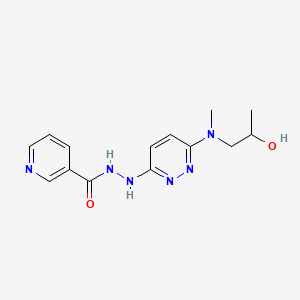
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium](/img/structure/B14475283.png)
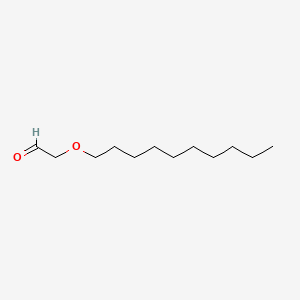
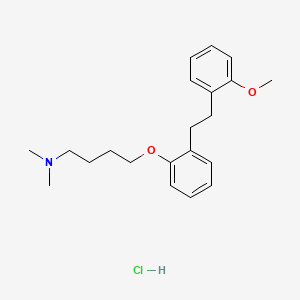
![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)


